molecular formula C14H14F3N5O3 B2510865 2-methyl-6-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1396757-58-6

2-methyl-6-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2510865
CAS No.: 1396757-58-6
M. Wt: 357.293
InChI Key: QUDJJDOOFNIWFF-UHFFFAOYSA-N
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Description

2-methyl-6-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one is a synthetic organic compound with intricate molecular structure designed to exhibit specific chemical and biological properties

Preparation Methods

Synthetic routes and reaction conditions: : The synthesis of 2-methyl-6-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one typically involves multi-step procedures starting from commercially available starting materials. Key steps could involve the formation of the oxadiazole ring via cyclization reactions and coupling reactions to attach the piperidine and trifluoromethyl moieties under controlled conditions using catalysts and solvents suitable for maintaining product stability.

Industrial production methods: : Industrial synthesis might adopt a streamlined version of the laboratory methods, emphasizing cost-efficiency, scalability, and minimization of by-products. Techniques such as continuous flow synthesis and utilization of industrial reactors could be leveraged to achieve the desired throughput and purity levels.

Chemical Reactions Analysis

Types of reactions it undergoes

  • Oxidation: : Potential oxidation at the methyl group.

  • Reduction: : Possible reduction reactions involving the oxadiazole or pyridazinone rings under specific conditions.

  • Substitution: : The trifluoromethyl group and pyridazinone core can undergo electrophilic and nucleophilic substitutions.

Common reagents and conditions used

  • Oxidation: : Reagents like KMnO4 or CrO3 for oxidation.

  • Reduction: : Catalytic hydrogenation or metal hydrides like NaBH4 for reduction.

  • Substitution: : Halogenated reagents or nucleophiles in polar aprotic solvents.

Major products formed from these reactions

  • Oxidation products: : Compounds with oxidized methyl groups forming carboxylic acids.

  • Reduction products: : Reduced oxadiazole or pyridazinone derivatives.

  • Substitution products: : Modified structures with varied functional groups in place of the original substituents.

Scientific Research Applications

Chemistry: : The compound’s unique structural features make it a subject of interest in the study of structure-activity relationships (SAR) and the development of novel synthetic methodologies.

Biology: : Given its structural components, it could interact with biological targets, making it a potential lead compound in drug discovery programs.

Medicine: : The presence of bioactive groups like the trifluoromethyl and oxadiazole rings suggests potential pharmaceutical applications, such as enzyme inhibition or receptor modulation.

Industry: : Its stability and reactivity profile could find applications in material sciences, including the development of new materials with desirable chemical and physical properties.

Mechanism of Action

Mechanism by which the compound exerts its effects: : While the exact mechanism would depend on its specific application, generally, the compound could interact with molecular targets like enzymes or receptors, altering their activity through binding or inhibition.

Molecular targets and pathways involved: : Potential targets include enzymes with active sites complementary to the compound's structure, or receptors involved in signaling pathways, affecting biochemical and physiological processes.

Comparison with Similar Compounds

Comparison with other similar compounds, highlighting its uniqueness

  • Structural comparison: : Similar compounds may include other pyridazinone derivatives or oxadiazole-containing molecules. The unique combination of a trifluoromethyl group, oxadiazole ring, and pyridazinone core distinguishes this compound.

  • Functional comparison: : The specific substituents and their arrangement might confer unique properties, such as increased metabolic stability or selective binding to biological targets, compared to its analogs.

List of similar compounds

  • 2-methyl-6-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one

  • 2-methyl-6-(3-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one

  • 2-methyl-6-(3-(5-(difluoromethyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyridazin-3(2H)-one

Properties

IUPAC Name

2-methyl-6-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N5O3/c1-21-10(23)5-4-9(20-21)12(24)22-6-2-3-8(7-22)11-18-19-13(25-11)14(15,16)17/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDJJDOOFNIWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCCC(C2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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